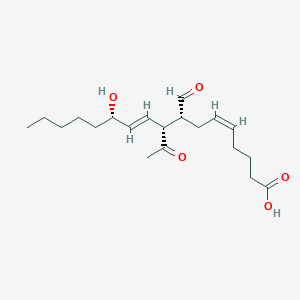

Levuglandin D2

Description

Structure

3D Structure

Properties

CAS No. |

91712-44-6 |

|---|---|

Molecular Formula |

C20H32O5 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(5Z,8R,9R,10E,12S)-9-acetyl-8-formyl-12-hydroxyheptadeca-5,10-dienoic acid |

InChI |

InChI=1S/C20H32O5/c1-3-4-7-11-18(23)13-14-19(16(2)22)17(15-21)10-8-5-6-9-12-20(24)25/h5,8,13-15,17-19,23H,3-4,6-7,9-12H2,1-2H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19-/m0/s1 |

InChI Key |

MLLWPVVMXGUOHD-QNUMDXCLSA-N |

SMILES |

CCCCCC(C=CC(C(CC=CCCCC(=O)O)C=O)C(=O)C)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]([C@@H](C/C=C\CCCC(=O)O)C=O)C(=O)C)O |

Canonical SMILES |

CCCCCC(C=CC(C(CC=CCCCC(=O)O)C=O)C(=O)C)O |

physical_description |

Solid |

Synonyms |

levuglandin D2 |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of Levuglandin D2

Cyclooxygenase (COX)-Dependent Biosynthesis

The primary enzymatic route for LGD2 generation involves the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923) and other eicosanoids.

Spontaneous Rearrangement of Prostaglandin (B15479496) H2 (PGH2)

A key step in the COX-dependent formation of LGD2 is the spontaneous chemical rearrangement of an unstable intermediate, Prostaglandin H2 (PGH2).

Prostaglandin H2 (PGH2) is a pivotal endoperoxide intermediate in the biosynthesis of a wide array of prostanoids. hmdb.cawikipedia.org It is produced from arachidonic acid through the catalytic action of cyclooxygenase (COX) enzymes, which introduce two molecules of oxygen to form the unstable PGG2, followed by a reduction to PGH2. mdpi.com PGH2 serves as a branching point, where it can be converted by specific synthases into various prostaglandins, such as PGE2 and PGD2, or thromboxane (B8750289) A2. nih.govresearchgate.net However, if not rapidly acted upon by these enzymes, PGH2, which has a half-life of about five minutes at 37°C in aqueous solution, undergoes spontaneous, non-enzymatic rearrangement. hmdb.camdpi.com This rearrangement leads to the formation of not only PGE2 and PGD2 but also the highly reactive γ-ketoaldehydes, Levuglandin E2 (LGE2) and Levuglandin D2 (LGD2). wikipedia.orgresearchgate.netresearchgate.net It is estimated that these levuglandins constitute approximately 20% of the total products from PGH2 rearrangement. acs.org

The formation of levuglandins from PGH2 involves a significant intramolecular rearrangement. A key mechanistic step in this process is a 1,2-hydride shift. tandfonline.com This chemical transformation involves the migration of a hydride ion (a hydrogen atom with two electrons) from one carbon atom to an adjacent one within the PGH2 molecule. This shift is part of a concerted process that leads to the cleavage of the endoperoxide bridge and the formation of the characteristic γ-ketoaldehyde structure of levuglandins. tandfonline.com

Role of PGH2 as a Central Endoperoxide Intermediate

Contribution of Specific Cyclooxygenase Isoforms

The two main isoforms of cyclooxygenase, COX-1 and COX-2, play distinct roles in the production of PGH2 and, consequently, in the formation of LGD2.

The inducible isoform, Cyclooxygenase-2 (COX-2), is particularly implicated in the formation of levuglandins. nih.gov COX-2 expression is upregulated by various stimuli, including inflammation and growth factors, leading to enhanced production of PGH2. nih.govunich.it This increased availability of PGH2 can, in turn, lead to a greater generation of levuglandins through spontaneous rearrangement. nih.govacs.org Studies have demonstrated that COX-2 activity is directly linked to the formation of levuglandin-histone adducts in both cultured cells and liver tissue, indicating that the PGH2 produced by COX-2 can lead to the formation of LGD2 and its subsequent reaction with cellular components. nih.govacs.org The perinuclear localization of COX-2 and the relatively short half-life of PGH2 suggest that PGH2 can diffuse across the nuclear envelope before rearranging into levuglandins, allowing for interactions with nuclear proteins like histones. acs.org

Free Radical-Induced Oxidation Pathways

In addition to the enzyme-mediated COX pathway, LGD2 can also be formed through non-enzymatic, free radical-induced oxidation of arachidonic acid. This pathway is often associated with conditions of oxidative stress.

The free radical-induced peroxidation of arachidonic acid leads to the formation of a series of prostaglandin-like compounds known as isoprostanes. nih.gov This process, independent of COX enzymes, generates endoperoxide intermediates that are stereoisomers of PGH2, often referred to as H2-isoprostanes. nih.govnih.gov These H2-isoprostane intermediates can then rearrange to form a variety of products, including isolevuglandins, which are structural isomers of levuglandins. nih.govresearchgate.net While the COX pathway produces enantiomerically pure LGD2, the free radical pathway generates a racemic mixture of LGD2 and its stereoisomers. nih.gov This distinction is crucial, as the presence of specific isolevuglandins can serve as a marker for free radical-induced lipid peroxidation, whereas the detection of LGE2 or LGD2 adducts alone cannot definitively distinguish between the COX and isoprostane pathways without further analysis. mdpi.comnih.gov The formation of iso nih.govLGD2, a D-series isolevuglandin, has been confirmed through the free radical-induced oxidation of an arachidonyl phospholipid in vitro. acs.org

Generation of Isolevuglandins and Structural Isomers (isoLGs) from Arachidonic Acid

Levuglandin D2 (LGD2) is a member of the levuglandin family, which are highly reactive γ-ketoaldehydes. nih.govhmdb.ca These compounds are formed through the rearrangement of prostaglandin endoperoxides. The biosynthesis of levuglandins and their isomers, known as isolevuglandins (isoLGs), originates from the polyunsaturated fatty acid, arachidonic acid. nih.govnih.gov

The formation of isolevuglandins is initiated by the peroxidation of arachidonic acid, a process that can be triggered by reactive oxygen species (ROS). nih.govnih.gov This leads to the formation of bicycloendoperoxide intermediates, also known as H2-isoprostanes. nih.gov These intermediates then undergo a concerted rearrangement of the bicycloendoperoxide group to form the γ-ketoaldehyde structure characteristic of isolevuglandins. nih.gov

A key step in this pathway is the abstraction of a hydrogen atom from one of three potential positions on the arachidonic acid molecule by a radical, which forms a lipid radical. nih.gov Molecular oxygen then adds to this radical, leading to the formation of various regioisomers of H2-isoprostanes. nih.gov These H2-isoprostanes are precursors to the various structural and stereoisomers of isolevuglandins. nih.govcase.edu

The family of isolevuglandins includes various structural isomers of Levuglandin E2 and Levuglandin D2. acs.org For instance, iso ahajournals.org-LGD2 is a structural isomer of LGD2 that is postulated to be generated during the nonenzymatic free radical-induced oxidation of arachidonic acid. acs.org The existence of these various isomers highlights the complexity of the free radical-induced oxidation pathway of arachidonic acid.

Distinction from COX-Mediated Pathways

The formation of Levuglandin D2 and its isomers can occur through two distinct pathways: the cyclooxygenase (COX) enzyme-mediated pathway and the non-enzymatic, free radical-induced isoprostane pathway. wikipedia.orgnih.gov

In the COX-mediated pathway, the enzyme prostaglandin H synthase (PGHS) converts arachidonic acid into the endoperoxide intermediate Prostaglandin H2 (PGH2). wikipedia.orgresearchgate.net PGH2 is a pivotal intermediate that can then be converted into various prostaglandins, or it can undergo a spontaneous, non-enzymatic rearrangement to form enantiomerically pure Levuglandin E2 (LGE2) and Levuglandin D2 (LGD2). nih.govwikipedia.orgresearchgate.net This pathway is a major contributor to the formation of levuglandin-lysine adducts in vivo. researchgate.net

In contrast, the isoprostane pathway is a non-enzymatic process initiated by free radicals. case.edunih.gov This pathway generates a racemic mixture of LGE2 and LGD2, along with a variety of their stereoisomers and structural isomers, collectively known as isolevuglandins (isoLGs). nih.gov A key distinction is that the isoprostane pathway can operate on fatty acids that are still esterified to phospholipids, whereas the COX pathway primarily utilizes free arachidonic acid. case.edu

The presence of specific structural isomers, such as iso[n]LGE2s, is a definitive indicator of the isoprostane pathway, as these are not produced via the COX-mediated route. nih.gov Therefore, while the detection of LGE2 or LGD2 adducts alone does not distinguish between the two pathways, the identification of their unique structural isomers can. nih.govmdpi.com

Table 1: Comparison of Levuglandin Formation Pathways

| Feature | COX-Mediated Pathway | Isoprostane Pathway (Free Radical-Induced) |

|---|---|---|

| Initiation | Enzymatic (Cyclooxygenase) | Non-enzymatic (Free Radicals/ROS) |

| Substrate | Primarily free arachidonic acid | Arachidonic acid, including that in phospholipids |

| Key Intermediate | Prostaglandin H2 (PGH2) | H2-isoprostane endoperoxides (isoPGHs) |

| Products | Enantiomerically pure LGE2 and LGD2 | Racemic LGE2 and LGD2, plus stereoisomers and structural isomers (isoLGs) |

| Stereospecificity | High | Low (produces racemic mixtures and isomers) |

In Vitro and In Vivo Detection of Levuglandin D2 Formation Pathways

Detecting the formation of the highly reactive Levuglandin D2 and its isomers in biological systems presents a challenge because they are rapidly sequestered through covalent adduction to primary amines, such as the lysyl residues of proteins, within seconds to minutes of their formation. nih.govresearchgate.netacs.org Consequently, free levuglandins are generally not detectable in vivo. nih.govacs.org Detection methods, therefore, focus on identifying the stable adducts they form with proteins and other biomolecules. case.edumdpi.com

In Vitro Studies:

Oxidation of Low-Density Lipoprotein (LDL): The formation of LGE2-protein adducts has been demonstrated through the in vitro free radical-induced autoxidation of LDL. nih.govmdpi.com

Cell Culture Experiments: Studies using cultured cells, such as phorbol-12-myristate-13-acetate (PMA)-treated THP-1 cells incubated with arachidonic acid, have been used to detect the formation of levuglandin metabolites like ox-LGD2. nih.govnih.gov

Enzymatic Assays: The activity of the COX pathway in generating levuglandins can be studied in vitro by incubating arachidonic acid with purified COX enzymes or cell lysates containing these enzymes and then detecting the resulting adducts. researchgate.net

Free Radical-Induced Oxidation: The generation of D-series isolevuglandins, such as iso ahajournals.orgLGD2, has been confirmed in vitro through the free radical-induced oxidation of 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphocholine. acs.org

In Vivo Detection:

Immunological Methods: Antibodies that recognize levuglandin-protein adducts have been developed and used for their detection in vivo. nih.govmdpi.com For instance, polyclonal rabbit antibodies have been used to detect LGE2-protein adducts in human cerebral vasculature. nih.gov However, these antibodies often cannot distinguish between adducts formed via the COX pathway versus the isoprostane pathway unless COX activity is inhibited. mdpi.com Immunoassays that selectively recognize structural isomers like iso[n]LGE2-protein adducts are crucial for unambiguously quantifying isolevuglandin production from the free radical pathway. nih.gov

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are powerful tools for the quantitative analysis of levuglandin adducts. nih.govacs.org These methods typically involve the proteolysis of adducted proteins to release levuglandin-lysine derivatives, such as stable lactams and hydroxylactams, which can then be identified and quantified. nih.govmdpi.com Mass spectrometry has been used to detect isolevuglandin-adducted proteins in mitochondria from human arterioles and to confirm increased levels in hypertensive patients. ahajournals.org

Animal Models: Studies in mouse models have been instrumental in detecting levuglandin metabolites in various tissues. nih.govnih.gov For example, an oxidized derivative of LGD2 (ox-LGD2) was identified in mouse tissues. nih.gov Overexpression of human COX-2 in the neurons of transgenic animals led to a significant increase in isoLG-lysine adduct formation in the brain, demonstrating the in vivo contribution of the COX pathway. researchgate.net

Table 2: Research Findings on Levuglandin Detection

| Finding | Method | Study Type | Reference |

|---|---|---|---|

| LGE2-protein adducts generated upon free radical-induced autoxidation of LDL. | Immunochemical assays | In Vitro | nih.govmdpi.com |

| Overexpression of COX-2 in neurons increases IsoLG-Lys adducts in the brain. | Mass Spectrometry | In Vivo (Mouse model) | researchgate.net |

| An oxidized metabolite of LGD2 (ox-LGD2) was identified in mouse tissues and PMA-treated THP-1 cells. | LC-MS/MS | In Vivo / In Vitro | nih.govnih.gov |

| Iso ahajournals.orgLGD2-protein adducts are abundant in human blood. | Immunoassay | In Vivo | acs.org |

| Increased mitochondrial isolevuglandin-Lysyl-Lactam protein adducts in hypertensive patients. | Western Blot | In Vivo (Human tissue) | ahajournals.org |

| COX-2 activity causes levuglandin-histone adducts in cultured cells and liver tissue. | LC-MS | In Vitro / In Vivo | acs.org |

Chemical Reactivity and Adduct Chemistry of Levuglandin D2

Characterization of the Reactive γ-Ketoaldehyde Functional Array

The defining structural feature of levuglandin D2 is its γ-ketoaldehyde functional array. nih.govresearchgate.net This arrangement, consisting of a ketone and an aldehyde group separated by two carbon atoms, confers a high degree of electrophilicity upon the molecule, making it exceptionally reactive toward biological nucleophiles. nih.govnih.gov LGD2 belongs to a class of compounds known as dicarbonyls, which are recognized for their ability to readily form covalent bonds. researchgate.net

The reactivity of the γ-ketoaldehyde moiety is so pronounced that free levuglandins are virtually undetectable in biological systems. nih.govacs.org Upon their formation from PGH2, they are almost instantaneously sequestered through covalent adduction, primarily with the primary amino groups of protein lysyl residues, but also with DNA and ethanolamine (B43304) phospholipids. researchgate.netnih.govnih.gov This rapid adduction occurs within a minute of generation, highlighting the extreme efficiency of the reaction. nih.govnih.govacs.org The conversion of LGD2 to an oxidized, less reactive form (ox-LGD2), which lacks the γ-ketoaldehyde structure, is considered a potential detoxification pathway, underscoring the functional importance of this array. nih.govnih.gov

| Functional Group | Description | Primary Biological Target | Reference |

|---|---|---|---|

| γ-Ketoaldehyde | Consists of a ketone and an aldehyde separated by two carbons (a 1,4-dicarbonyl system). This array is highly electrophilic. | Primary amines (e.g., ε-amino group of lysine (B10760008) residues in proteins, amino groups in DNA bases). | researchgate.netnih.govnih.gov |

| Aldehyde | A primary site for nucleophilic attack, initiating adduct formation. | Nucleophilic groups on proteins and DNA. | nih.govjuniperpublishers.com |

| Ketone | Participates in intramolecular cyclization reactions following the initial adduction at the aldehyde group, leading to stable heterocyclic products. | Participates in the formation of pyrrole (B145914) rings. | nih.govnih.gov |

Mechanisms of Covalent Adduction with Biological Macromolecules

The electrophilic nature of the γ-ketoaldehyde functional array drives the covalent modification of essential biological macromolecules, including proteins and nucleic acids. These adduction processes interfere with normal cellular function and are implicated in various pathological conditions. researchgate.netnih.gov

The most well-characterized reaction of LGD2 is its adduction to the ε-amino group of lysine residues within proteins. nih.govacs.org This process is not a single-step reaction but a cascade of chemical transformations that results in stable, irreversible modifications.

The reaction between LGD2 and a primary amine, such as the lysyl ε-amino group, commences with a rapid nucleophilic attack on one of the carbonyl carbons of the γ-ketoaldehyde. This leads to the formation of an initial Schiff base adduct. nih.govjuniperpublishers.com This reaction is exceptionally fast, with adducts forming within seconds. nih.govgoogle.com These initial products are considered metastable intermediates that can readily dehydrate to form anhydro-Schiff base adducts, setting the stage for subsequent intramolecular rearrangements. nih.govnih.gov

Following the formation of the initial Schiff base, an intramolecular cyclization and dehydration occurs, a process analogous to the Paal-Knorr pyrrole synthesis. nih.govresearchgate.net This reaction converts the transient Schiff base into a more stable, five-membered pyrrole ring. google.comnih.gov This conversion happens within minutes and is considered to yield the major product of the levuglandin-protein reaction. google.comnih.gov The resulting protein-bound pyrrole is stable in aqueous solutions at physiological pH and serves as a key marker for levuglandin-mediated damage. nih.gov

While the pyrrole adduct is relatively stable, these electron-rich heterocyclic structures are susceptible to oxidation. google.comchapman.edu Over a period of hours, the pyrrole adducts can undergo further oxidative transformation in the presence of molecular oxygen. google.com This process yields the final, stable end-products of the reaction cascade: lactam and hydroxylactam adducts. nih.govgoogle.com The formation of these adducts is time-dependent, accumulating slowly after the rapid initial formation of Schiff bases and pyrroles. nih.gov The detection of these stable lactam and hydroxylactam modifications via mass spectrometry is a standard method for quantifying protein damage by levuglandins in biological samples. nih.govacs.orgresearchgate.net

| Stage | Adduct Type | Reaction Time | Key Characteristics | Reference |

|---|---|---|---|---|

| 1 | Schiff Base | Seconds | Rapidly formed, metastable initial product. | nih.govgoogle.com |

| 2 | Pyrrole | Minutes | Formed via intramolecular cyclization (Paal-Knorr type); major, stable intermediate. | google.comnih.gov |

| 3 | Lactam / Hydroxylactam | Hours | Formed via oxidation of the pyrrole ring; stable, terminal end-products. | nih.govgoogle.comchapman.edu |

In addition to proteins, LGD2 and its isomers are capable of forming covalent adducts with nucleic acids. nih.govnih.gov This reactivity has significant implications, as it can lead to DNA damage and DNA-protein cross-links. nih.govnih.gov Experimental studies have shown that levuglandins react in vitro with individual nucleosides, including deoxyadenosine, deoxyguanosine, and deoxycytidine. nih.govnih.gov

The reaction with deoxycytidine initially forms an adduct with a dihydroxypyrrolidine structure. nih.govnih.gov Over time, this initial adduct undergoes dehydration to form a stable pyrrole structure. nih.govnih.gov Interestingly, unlike the protein adducts, the levuglandin-deoxycytidine pyrrole does not appear to undergo subsequent oxidation to a lactam. This enhanced stability is attributed to the stabilizing electronic effects of the attached pyrimidine (B1678525) ring. nih.gov Levuglandins also form adducts with lysine-rich histone proteins, which can destabilize the nucleosome structure and alter the interaction between histones and DNA. nih.govacs.org

Covalent Adduction with Nucleic Acids

Formation of Levuglandin-Deoxycytidine Adducts

In vitro studies, often utilizing the isomeric Levuglandin E2 (LGE2) which shares the same reactive γ-ketoaldehyde functional group, have demonstrated the capacity of levuglandins to react with individual nucleosides. nih.govresearchgate.net When incubated with 2'-deoxycytidine, LGE2 readily forms covalent adducts. nih.govresearchgate.net The initial reaction involves the free amino group of deoxycytidine attacking the levuglandin molecule. nih.gov This leads to the rapid formation of an initial adduct characterized by a dihydroxypyrrolidine structure. nih.govresearchgate.net This primary product, however, is not the final stable form and undergoes further transformation over time. nih.gov

| Reactant 1 | Reactant 2 | Initial Adduct Structure | Key Feature |

|---|---|---|---|

| Levuglandin (LGE2/LGD2) | 2'-Deoxycytidine | Dihydroxypyrrolidine Adduct | Formed rapidly via reaction with the exocyclic amino group of cytosine. |

Structural Elucidation of DNA Adducts

The structural characterization of levuglandin-DNA adducts has been accomplished primarily through liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.govresearchgate.net While the initial reaction with the free nucleoside deoxycytidine yields a dihydroxypyrrolidine structure, a different, more stable adduct is formed when levuglandins react with double-stranded DNA. nih.gov

In the context of DNA, the initial dihydroxypyrrolidine adduct with a deoxycytidine residue undergoes a conversion to form a stable pyrrole structure. nih.govresearchgate.net This transformation is a key step in the formation of a persistent DNA lesion. The identification of this stable levuglandin-deoxycytidine (LG-dC) pyrrole adduct was the first structural characterization of a levuglandin-DNA adduct and provides a crucial tool for assessing the formation of these adducts in biological systems. nih.gov

| Initial Adduct | Final Stable Adduct in DNA | Method of Elucidation |

|---|---|---|

| Dihydroxypyrrolidine | Pyrrole | Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) |

Interaction with Ethanolamine Phospholipids

Beyond DNA and proteins, the primary amine of the ethanolamine headgroup of phosphatidylethanolamine (B1630911) (PE) is a significant target for levuglandins. nih.govresearchgate.netnih.gov The γ-ketoaldehyde functionality of LGD2 reacts rapidly with the primary amine in PE to form covalent adducts. nih.govnih.gov Studies have indicated that γ-ketoaldehydes can react with ethanolamine at a significantly faster rate than with the amino acid lysine. nih.gov This rapid adduction can lead to the formation of cytotoxic phosphatidylethanolamine derivatives, highlighting the phospholipid membrane as a critical site of levuglandin reactivity. nih.govnih.gov The resulting products include pyrrole adducts, which can subsequently be converted to lactam and hydroxylactam forms. nih.gov

| Reactant 1 | Reactant 2 | Reactive Group on Phospholipid | Resulting Adduct Type |

|---|---|---|---|

| Levuglandin D2 | Phosphatidylethanolamine (PE) | Primary Amine of Ethanolamine Headgroup | Covalent Pyrrole Adducts |

Consequences of Covalent Adduction: Cross-linking Phenomena

The high reactivity of the LGD2 molecule does not end with the formation of a simple adduct. The initial adducts are often reactive themselves and can proceed to form covalent cross-links between and within biological macromolecules. researchgate.netresearchgate.net

Protein-Protein Cross-linking

Levuglandins are potent inducers of protein-protein cross-linking. acs.orgchapman.edu The mechanism is initiated by the rapid reaction of LGD2 with the ε-amino group of a lysine residue on a protein, which can lead to the formation of a stable pyrrole-derived adduct. acs.orgresearchgate.net These initial LG-lysine adducts remain reactive and can engage in further reactions with a nearby protein, resulting in the formation of intermolecular covalent bonds. researchgate.net This cross-linking can lead to the formation of protein oligomers and aggregates, potentially altering protein function. researchgate.netresearchgate.net

| Step | Description | Key Residue |

|---|---|---|

| 1. Initial Adduction | LGD2 forms a covalent adduct with a protein. | Lysine (ε-amino group) |

| 2. Cross-linking | The initial LGD2-protein adduct reacts with a second protein. | Lysine (ε-amino group) |

DNA-Protein Cross-linking

In addition to linking proteins together, levuglandins are capable of forming DNA-protein cross-links (DPCs). researchgate.netnih.govresearchgate.net These lesions are particularly detrimental as they covalently trap proteins onto the DNA backbone, obstructing essential processes like replication and transcription. nih.gov The formation of DPCs by levuglandins has been demonstrated in mammalian cells. chapman.edunih.gov

The proposed mechanism suggests that the initial adducts formed by LGD2 with either DNA (e.g., the stable pyrrole with deoxycytidine) or a protein (e.g., a lysyl-pyrrole adduct) are not inert. acs.orgnih.gov These adducts can subsequently react with a nearby protein or DNA molecule, respectively, to form the cross-link. nih.gov Research has shown that after initial exposure, these cross-links can continue to form over several hours, suggesting that the initial adducts are not easily repaired and can react further over time. nih.gov

| Pathway | Description |

|---|---|

| Pathway 1 | LGD2 forms an initial adduct with DNA, which then reacts with a nearby protein (e.g., a histone). acs.orgnih.gov |

| Pathway 2 | LGD2 forms an initial adduct with a protein, which then reacts with DNA in close proximity. nih.gov |

Metabolism and Oxidative Catabolism of Levuglandin D2

Identification and Isolation of Oxidized Levuglandin D2 (ox-LGD2)

A key metabolite in the detoxification of LGD2 is oxidized Levuglandin D2 (ox-LGD2). nih.govnih.gov Its discovery and characterization have provided significant insights into the metabolic processing of levuglandins.

Researchers first isolated a novel oxidized derivative of LGD2, designated ox-LGD2, from the red marine alga Gracilaria edulis. nih.govnih.gov Subsequent investigations using liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirmed the presence of ox-LGD2 in various mouse tissues. nih.govnih.gov Furthermore, ox-LGD2 was detected in the lysate of phorbol-12-myristate-13-acetate (PMA)-treated THP-1 cells, a human monocytic cell line, after incubation with arachidonic acid. nih.govnih.govnih.gov The identification of ox-LGD2 across such diverse biological systems, from marine algae to mammalian tissues, suggests that it is a common and conserved metabolite of LGD2. nih.govnih.gov

The structural elucidation of ox-LGD2 revealed it to be a levulinic acid hydroxylactone with prostanoid side chains. nih.govresearchgate.net Spectroscopic analysis of the compound isolated from Gracilaria edulis showed significant structural changes compared to LGD2. nih.gov Specifically, the analysis indicated a dehydrogenation at positions H8 and H12. nih.gov Additionally, the aldehyde group at C9 is oxidized to a carboxylic acid, which then forms a lactone ring with the hydrated ketone at C11. nih.govnih.gov This structural transformation is critical as it eliminates the reactive γ-ketoaldehyde functionality that is responsible for the high reactivity of LGD2 towards primary amines. nih.govnih.gov The proposed structure was later confirmed through total synthesis. nih.govnih.gov

Occurrence in Biological Systems (e.g., Marine Algae, Murine Tissues)

Biochemical Pathways of Oxidative Conversion

The conversion of LGD2 to ox-LGD2 involves a notable oxidative process that must be highly efficient to compete with the rapid adduction of LGD2 to cellular components. nih.govresearchgate.net

The formation of ox-LGD2 from LGD2 requires a unique dehydrogenation step to introduce a double bond into the butenolide ring. nih.govresearchgate.net While the precise enzymatic machinery responsible for this conversion in vivo has not been fully elucidated, the process is remarkable. It must outpace the extremely rapid covalent adduction of LGD2 to proteins, which occurs within a minute of its generation. nih.gov The presumed conversion involves an unusual dehydrogenation that creates the butenolide C=C bond. nih.gov

Levuglandins are known for their high propensity to form covalent adducts with primary amino groups on biomolecules like proteins and phosphatidylethanolamine (B1630911). nih.govnih.govmdpi.com This adduction is a rapid process, and free levuglandins are typically not detected in vivo due to their immediate sequestration. nih.govresearchgate.net The oxidative conversion to ox-LGD2 represents a competing pathway. The fact that ox-LGD2 is found in biological systems indicates that this oxidative catabolism is an efficient process that can successfully compete with the rapid adduction reactions. nih.govresearchgate.net The key difference lies in the end product: adduction leads to modified, potentially dysfunctional biomolecules, while oxidation leads to a less reactive, detoxified metabolite. nih.govnih.gov

Proposed Dehydrogenation Mechanisms

Oxidative Catabolism as a Detoxification Mechanism

The oxidative conversion of LGD2 to ox-LGD2 serves as a crucial detoxification mechanism. nih.govnih.gov The γ-ketoaldehyde structure of LGD2 is responsible for its high reactivity and potential to cause cellular damage through adduction to proteins and DNA. nih.govwikipedia.org The formation of ox-LGD2, a levulinic acid hydroxylactone, eliminates this reactive functional group. nih.govnih.gov Consequently, ox-LGD2 is significantly less reactive towards amines and less prone to forming covalent adducts with biomolecules. nih.govnih.gov This metabolic conversion effectively neutralizes the toxic potential of LGD2, representing a vital protective strategy for the cell. nih.govfrontiersin.org

Total Synthesis and Advanced Synthetic Methodologies for Levuglandin D2 and Analogues

Seminal Total Syntheses of Levuglandin D2 for Structural Confirmation

The initial characterization of Levuglandin D2 (LGD2) and Levuglandin E2 (LGE2) stemmed from observing the rearrangement of Prostaglandin (B15479496) H2 (PGH2), an endoperoxide intermediate in the cyclooxygenase pathway. nih.govthieme-connect.com The proposed structures of these novel secoprostanoids, which are derivatives of levulinaldehyde, required unambiguous confirmation through chemical synthesis. tandfonline.comresearchgate.net

Convergent asymmetric total syntheses were developed for LGE2 and the dehydrated analogue of LGD2, anhydro-LGD2 (AnLGD2). mdpi.com The total synthesis of AnLGD2 was particularly significant as it confirmed the structure assigned to this 9,10-seco prostanoic acid, which is produced from the solvent-induced rearrangement of PGH2 in aqueous solutions. researchgate.net The inherent instability of LGD2, which readily undergoes dehydration, made the synthesis of its anhydro form a critical step in verifying the core structure. mdpi.com These early synthetic achievements were pivotal, providing not only structural proof but also supplying sufficient quantities of these complex arachidonic acid metabolites for more detailed chemical and biological investigations. mdpi.com

Synthetic Approaches for Oxidized Levuglandin D2 (ox-LGD2)

Recently, a catabolite of LGD2, designated oxidized LGD2 (ox-LGD2), was isolated from the red alga Gracilaria edulis and later detected in mouse tissues. nih.govnih.govnih.gov This compound, a levulinic acid hydroxylactone, is notably less reactive than LGD2 because it lacks the potent γ-ketoaldehyde functional group. nih.gov Its discovery suggested the existence of a biological detoxification pathway for levuglandins. To verify the proposed structure of this natural product, a concise total synthesis was undertaken. nih.govnih.gov

The synthetic strategy was designed to also produce the isomeric oxidized LGE2 (ox-LGE2), as the natural formation of LGD2 from PGH2 is accompanied by LGE2 production. nih.gov The synthesis confirmed the molecular structure of ox-LGD2 and found that the synthetic material was identical to the compound isolated from biological sources. nih.gov A key discovery during this synthesis was that the co-produced ox-LGE2 could be selectively destroyed using a fluoride-catalyzed process, which allowed for the straightforward isolation of pure ox-LGD2. nih.gov The total synthesis also yielded Δ⁶-ox-LGE2, a rearranged and more stable isomer of ox-LGE2. nih.govnih.gov

The successful synthesis provided definitive proof for the structure of ox-LGD2 and furnished pure samples of related isomers, enabling the development of analytical methods for their detection in biological systems. nih.gov

| Synthetic Target | Key Finding | Significance | Reference(s) |

| Oxidized Levuglandin D2 (ox-LGD2) | Concise total synthesis confirmed the proposed hydroxylactone structure. | Verified the structure of a natural LGD2 catabolite, suggesting a detoxification pathway. | nih.govnih.gov |

| Oxidized Levuglandin E2 (ox-LGE2) | Co-synthesized with ox-LGD2; found to be unstable and could be selectively removed. | Enabled isolation of pure ox-LGD2. | nih.gov |

| Δ⁶-ox-LGE2 | Produced via allylic rearrangement of ox-LGE2 during the synthesis. | Provided a pure sample of a potential stable metabolite for future biological detection. | nih.govnih.gov |

Stereoselective and Regioselective Synthesis of Levuglandin Skeleton Analogues

Given the structural complexity and instability of levuglandins, researchers have explored practical and efficient methods to construct the core levuglandin skeleton. A notable approach involves a sequence of photocycloaddition followed by oxidative cleavage, utilizing simple, readily available starting materials. thieme-connect.comresearchgate.netthieme-connect.com

Photocycloaddition Protocols

A novel and economical route for constructing the levuglandin framework employs a [2+2] photocycloaddition reaction. thieme-connect.comthieme-connect.com This strategy uses methyl oleate (B1233923), a derivative of the common fatty acid oleic acid, and isopropenyl acetate (B1210297) as its propyne (B1212725) equivalent. thieme-connect.comchemrxiv.org The irradiation of these two precursors in a photoreactor leads to the formation of cyclobutane (B1203170) adducts. thieme-connect.com This key step establishes the basic carbon framework from which the characteristic levuglandin structure can be elaborated. The use of inexpensive and abundant starting materials makes this a practical alternative for accessing the requisite carbon skeleton. researchgate.netthieme-connect.com

Oxidative Cleavage Strategies

Following the photocycloaddition and a subsequent elimination step to form a cyclobutene (B1205218) derivative, the crucial γ-ketoaldehyde functionality is generated via oxidative cleavage. researchgate.netthieme-connect.comchemrxiv.org The cyclobutene ring is cleaved using an oxidizing agent such as sodium metaperiodate. thieme-connect.comresearchgate.net This step breaks the carbon-carbon double bond within the ring, unmasking the two carbonyl groups that define the levuglandin core. thieme-connect.comresearchgate.net This multi-step process, beginning with simple precursors and culminating in the formation of the complex γ-ketoaldehyde, represents an efficient and strategic approach to synthesizing the levuglandin skeleton. researchgate.netthieme-connect.com

| Step | Reaction Type | Key Reagents/Precursors | Outcome | Reference(s) |

| 1 | [2+2] Photocycloaddition | Methyl oleate, Isopropenyl acetate | Formation of a cyclobutane adduct | thieme-connect.comthieme-connect.com |

| 2 | Elimination | Acid catalyst (e.g., H₂SO₄ in toluene) | Formation of a cyclobutene derivative | thieme-connect.com |

| 3 | Oxidative Cleavage | Sodium metaperiodate (NaIO₄) | Generation of the γ-ketoaldehyde levuglandin skeleton | thieme-connect.comchemrxiv.orgresearchgate.net |

Total Synthesis of Isolevuglandin D2 Isomers (e.g., Isoresearchgate.net-LGD2)

Isolevuglandins (isoLGs) are structural isomers of levuglandins that are typically formed through free radical-induced oxidation of arachidonic acid. To facilitate their detection and study, total syntheses of specific isomers have been developed.

A total synthesis of iso researchgate.net-LGD2 was devised to confirm its structure and enable its identification in biological samples. acs.orgfigshare.comcapes.gov.br This synthesis was challenging due to the chemically sensitive nature of the target molecule, which contains a diverse array of functional groups. acs.orgcapes.gov.br A significant hurdle was an acid-catalyzed lactonization involving the allylically activated δ-hydroxy acid present in the structure. acs.orgfigshare.com The key carbon-carbon bond-forming step was achieved through the conjugate addition of a multifunctional vinyl cyanocuprate. acs.orgcapes.gov.br Despite the tendency for lactonization, the synthetic route successfully produced a separable mixture of the desired iso researchgate.net-LGD2 and its lactone form. acs.orgfigshare.com This work, along with the synthesis of other isomers like iso nih.gov-LGE2, has been crucial for creating the standards needed to study the role of these compounds in oxidative injury. mdpi.comacs.org

Development of Precursors and Intermediates for Levuglandin D2 Synthesis

The various total syntheses of LGD2 and its analogues rely on the strategic development of key precursors and intermediates. These molecules are designed to introduce the necessary functionality and stereochemistry in a controlled manner.

In the synthesis of ox-LGD2, a critical step involved a three-component coupling. This required the separate synthesis of an "upper side chain precursor" and a vinyl organocopper reagent derived from a "lower side chain precursor". nih.gov Similarly, the synthesis of iso researchgate.net-LGD2 depended on the preparation of a complex, multifunctional vinyl cyanocuprate reagent, which was used in a key conjugate addition step to assemble the carbon skeleton. acs.orgcapes.gov.br

More simplified approaches to the levuglandin skeleton utilize common and inexpensive chemicals as their foundational precursors. The photocycloaddition/oxidative cleavage strategy effectively uses methyl oleate and isopropenyl acetate to build the core structure. thieme-connect.comthieme-connect.comchemrxiv.org The development of these varied precursors—from complex, multi-functionalized fragments for convergent syntheses to simple, readily available starting materials for linear approaches—showcases the flexibility and ingenuity required to construct these highly reactive and biologically significant molecules.

Molecular Interactions and Biological Implications of Levuglandin D2 Adducts

Post-Translational Modification of Proteins and Functional Impact

The formation of LGD2 adducts on proteins represents a significant post-translational modification that can profoundly impact their biological activity. acs.org This covalent modification introduces a bulky, negatively charged group onto lysine (B10760008) residues, which can disrupt protein folding, alter interactions with other molecules, and ultimately affect cellular processes. acs.orgresearchgate.net

Histone Adduction and Epigenetic Regulatory Perturbations

Levuglandins, including LGD2, have been shown to form adducts with histone proteins, which are critical for packaging DNA into chromatin and regulating gene expression. acs.orgnih.gov This adduction can interfere with the epigenetic landscape of the cell, potentially leading to changes in transcription and contributing to pathological conditions. acs.orgnih.gov

Specificity for Histone H4

Research has demonstrated that levuglandin-histone adducts form in a manner dependent on COX-2 activity in both cultured cells and liver tissue. acs.orgnih.gov Notably, liquid chromatography-mass spectrometry (LC-MS) analysis has revealed that these adducts occur with the highest incidence on histone H4. acs.orgnih.govsigmaaldrich.com While the precise reasons for this specificity are still under investigation, it may be related to the accessibility of lysine residues on H4 within the nucleosome structure or a more favorable microenvironment for the adduction reaction to occur. acs.org

Alteration of DNA-Histone Interactions and Nucleosome Structure

The N-terminal tails of histones are rich in positively charged lysine and arginine residues that are crucial for their ionic interactions with the negatively charged phosphate (B84403) backbone of DNA. acs.org The formation of a bulky and negatively charged LGD2 adduct on a lysine residue neutralizes its positive charge and can disrupt these critical DNA-histone interactions. acs.org This disruption has been shown to decrease the stability of the nucleosome, the fundamental repeating unit of chromatin. acs.orgnih.govresearchgate.net Specifically, the formation of LG-histone adducts is associated with increased histone solubility in sodium chloride, indicating a loosening of the nucleosome complex. acs.orgnih.govresearchgate.net This destabilization can lead to a more open chromatin structure, potentially increasing the accessibility of DNA to transcription factors and altering gene expression. acs.orgresearchgate.net

Table 1: Impact of Levuglandin Adduction on Nucleosome Structure

| Feature | Observation | Implication | Reference |

| Histone-DNA Interaction | Decreased ionic interaction due to neutralization of lysine's positive charge. | Weakened binding of histones to DNA. | acs.org |

| Nucleosome Stability | Increased histone solubility in NaCl. | Destabilization and loosening of the nucleosome complex. | acs.orgnih.govresearchgate.net |

| Chromatin Structure | Potential for a more open chromatin conformation. | Increased DNA accessibility for transcription factors. | acs.orgresearchgate.net |

Crosstalk with Epigenetic Marks (e.g., Histone H2B Acetylation)

The adduction of levuglandins to histones can also interfere with other post-translational modifications that constitute the "histone code." acs.orgnih.gov Functional analyses have revealed that levuglandin-derived adduction exhibits a crosstalk with two epigenetic marks on histone H2B in macrophages. nih.govblogspot.comrsc.org Specifically, it is hypothesized that the rapid adduction by levuglandins competes with the enzymatic formation of functionally important acetylation marks, such as on H2BK5. nih.gov This competition can disrupt the normal patterns of histone modifications that are essential for regulating chromatin structure and gene transcription. acs.orgnih.gov

Enzyme Inhibition through Covalent Adduction (e.g., Malate (B86768) Dehydrogenase MDH2)

The covalent modification of enzymes by LGD2 can lead to the inhibition of their catalytic activity. nih.govblogspot.comrsc.org A notable example is the inhibition of malate dehydrogenase 2 (MDH2), a key enzyme in the mitochondrial citric acid cycle. nih.govblogspot.comrsc.org MDH2 catalyzes the conversion of malate to oxaloacetate, a crucial step in cellular respiration. nih.govpatsnap.comwikipedia.org

Functional analyses have shown that levuglandin-derived adduction drives the inhibition of MDH2. nih.govblogspot.comrsc.org This inhibition can lead to a reduction in the production of NADH and ATP, thereby affecting cellular energy metabolism. nih.gov The adduction of LGD2 to MDH2 can occur at lysine residues that are distant from the active site, suggesting an allosteric mechanism of inhibition. nih.gov This disruption of MDH2 function highlights how LGD2 can impact fundamental cellular processes through the targeted modification of metabolic enzymes.

Table 2: Research Findings on Levuglandin D2 and Malate Dehydrogenase 2 (MDH2)

| Research Aspect | Finding | Reference |

| Enzyme Target | Malate Dehydrogenase 2 (MDH2) | nih.govblogspot.comrsc.org |

| Effect of Adduction | Inhibition of catalytic activity. | nih.govblogspot.comrsc.org |

| Mechanism | Covalent adduction to lysine residues, potentially allosteric. | nih.gov |

| Cellular Impact | Disruption of the citric acid cycle and cellular energy metabolism. | nih.govpatsnap.comwikipedia.orgnih.gov |

Interaction with Amyloid Peptides and Oligomerization Promotion (e.g., Aβ1-42)

Levuglandin D2 has been implicated in the pathogenesis of Alzheimer's disease through its interaction with amyloid-β (Aβ) peptides, particularly the Aβ1-42 fragment. researchgate.netnih.govresearchgate.net The accumulation of Aβ oligomers is considered a key neurotoxic event in the progression of the disease. nih.govbeilstein-journals.org

Studies have demonstrated that prostaglandin (B15479496) H2 (PGH2), the precursor to LGD2, markedly accelerates the formation of dimers and higher-order oligomers of Aβ1-42. nih.govresearchgate.net This acceleration is associated with the formation of levuglandin adducts on the Aβ peptide. nih.govresearchgate.net Even low levels of levuglandins can promote the formation of neurotoxic Aβ1-42 oligomers. researchgate.net The covalent modification of Aβ by LGD2 is thought to act as a seed, accelerating the process of oligomerization. researchgate.net The resulting oligomers exhibit immunochemical similarity to amyloid-derived diffusible ligands (ADDLs), which are known to be neurotoxic. nih.gov Furthermore, brain levels of levuglandin-protein lysyl adducts have been found to correlate with the severity of Alzheimer's disease. researchgate.netnih.gov

Table 3: Levuglandin D2 Interaction with Amyloid-β (Aβ1-42)

| Interaction Aspect | Observation | Significance | Reference |

| Effect on Aβ1-42 | Accelerates the formation of dimers and higher oligomers. | Promotes the formation of neurotoxic species. | nih.govresearchgate.net |

| Mechanism | Covalent adduction to the Aβ peptide. | Acts as a seed for oligomerization. | researchgate.netnih.govresearchgate.net |

| Resulting Species | Forms oligomers with immunochemical similarity to ADDLs. | Contributes to the pool of neurotoxic Aβ oligomers. | nih.gov |

| Clinical Correlation | Brain levels of LG-lysyl adducts correlate with Alzheimer's disease severity. | Implicates LGD2 in the pathology of Alzheimer's disease. | researchgate.netnih.gov |

Interference with Protein Function in Cellular Processes

Levuglandin D2 (LGD2), a highly reactive γ-ketoaldehyde, is known to covalently modify proteins, leading to significant alterations in their structure and function, which in turn disrupts normal cellular processes. researchgate.netwikipedia.org This modification primarily occurs through the reaction of LGD2 with the ε-amino groups of lysine residues on proteins, forming stable adducts such as Schiff bases and pyrrole-derived lactams. nih.govacs.org The formation of these levuglandin-protein adducts is a rapid process, with LGs being sequestered by covalent adduction to proteins within a minute of their generation. researchgate.net

The adduction of proteins by LGD2 can interfere with their function in several ways:

Alteration of Protein Structure and Folding: The addition of the LGD2 molecule can disrupt the native three-dimensional structure of a protein. This modification can interfere with proper protein folding, leading to misfolded proteins that may be non-functional or prone to aggregation. researchgate.net

Protein Cross-Linking: The reactive nature of LGD2 allows it to form cross-links between different protein molecules. acs.orgresearchgate.net These cross-links can lead to the formation of high-molecular-weight aggregates, which can impair cellular functions and contribute to cellular stress.

Disruption of Protein Localization and Degradation: Lipid modification of proteins is a known mechanism for controlling their localization within the cell and their rate of degradation. The formation of LG adducts can similarly alter these processes, potentially causing proteins to accumulate in incorrect cellular compartments or evade normal degradation pathways. researchgate.net

These molecular interferences have significant biological implications. The accumulation of LG-protein adducts is considered a dosimeter of oxidative injury and has been linked to various pathological conditions. researchgate.netresearchgate.net For instance, the adduction of the amyloid-β peptide by levuglandins enhances its oligomerization and neurotoxicity, a process implicated in the progression of Alzheimer's disease. researchgate.netresearchgate.net Furthermore, high levels of LG-protein adducts are associated with inflammation and have been observed during physiological processes like platelet activation, where their formation is dependent on the cyclooxygenase (COX) enzyme pathway. researchgate.netnih.gov

Table 1: Research Findings on Levuglandin-Protein Adducts and Cellular Interference

| Finding | Affected Protein/Process | Cellular/Biological Consequence | Source(s) |

| Covalent adduction to lysine residues | Cellular proteins | Formation of stable Schiff base and lactam adducts, serving as a marker of oxidative injury. nih.govresearchgate.net | nih.govresearchgate.net |

| Modification of protein properties | General protein function | Alters protein folding, localization, and degradation. researchgate.net | researchgate.net |

| Promotion of protein aggregation | Amyloid β1-42 | Enhances oligomerization and increases neurotoxicity, implicated in Alzheimer's disease. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Formation during platelet activation | Platelet proteins | Demonstrates physiological formation via the PGHS pathway, leading to lipid modification of proteins. nih.gov | nih.gov |

Direct DNA Modification and Potential Biological Consequences

Beyond reacting with proteins, levuglandins can directly modify DNA, leading to the formation of covalent DNA adducts with significant potential for genomic instability and cellular damage. nih.govrsc.org Research has demonstrated that levuglandins, products of both cyclooxygenase (COX) activity and lipid peroxidation, can cause DNA-protein crosslinking and, more specifically, form stable adducts with DNA bases. nih.gov

The primary target for levuglandin adduction in DNA is the nucleoside deoxycytidine (dC). nih.gov Upon reaction with DNA, LGE2, a structurally similar levuglandin to LGD2, forms a stable LG-dC adduct with a pyrrole (B145914) structure. nih.gov The identification of this specific, stable covalent modification provides a direct mechanistic link between pathways that generate levuglandins (e.g., inflammation-driven COX-2 expression) and DNA damage. nih.gov

In addition to direct DNA base modification, levuglandins interfere with DNA function by modifying DNA-associated proteins, such as histones. acs.orgnih.gov Key findings in this area include:

Histone Adduction: Levuglandins form adducts with histones, particularly with histone H4, which is rich in lysine residues. acs.orgnih.gov This adduction has been shown to be dependent on COX-2 activity. acs.org

Destabilization of Nucleosome Structure: The formation of LG-histone adducts is associated with an increased solubility of histones in NaCl. This indicates a weakening of the interaction between the histone and DNA, leading to a "loosening" or destabilization of the nucleosome complex. acs.orgnih.gov

The potential biological consequences of these DNA and histone modifications are profound. The formation of DNA adducts, if not repaired, can block DNA replication and induce mutations, fundamental steps in the process of carcinogenesis. rsc.org The destabilization of the nucleosome structure caused by histone adduction can alter transcription patterns, potentially leading to aberrant gene expression that contributes to cellular transformation and cancer development. acs.orgnih.gov Therefore, the formation of LG-DNA and LG-histone adducts represents a novel hypothesis for the role of COX-2 and oxidative stress in the etiology of cancer. acs.orgnih.gov

Table 2: Research Findings on Levuglandin-DNA Modification and Consequences

| Finding | Affected Molecule | Consequence | Potential Biological Outcome | Source(s) |

| Formation of stable covalent adducts | Deoxycytidine (dC) in DNA | Forms a stable LG-dC pyrrole structure. nih.gov | Genomic lesions, potential for mutagenesis. nih.gov | nih.gov |

| Adduction of histone proteins | Histone H4 | COX-2 dependent formation of LG-histone adducts. acs.orgnih.gov | Altered DNA-protein interactions. acs.org | acs.orgnih.gov |

| Alteration of chromatin structure | Nucleosome complex | Increased histone solubility, indicating destabilization of the nucleosome. acs.orgnih.gov | Altered gene transcription, potential contribution to carcinogenesis. nih.gov | acs.orgnih.gov |

Advanced Analytical Techniques for Research on Levuglandin D2 and Its Adducts

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) stands as a cornerstone technology for the identification and structural analysis of LGD2 adducts. Its high sensitivity and specificity allow for the precise measurement of mass-to-charge ratios, enabling the characterization of modified biomolecules within complex biological mixtures.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary tool for analyzing LGD2 adducts. nih.gov This method separates complex mixtures of molecules before they are introduced into the mass spectrometer for detection and fragmentation, providing both identification and structural information.

Protein Adducts: LGD2 reacts readily with the ε-amino group of lysine (B10760008) residues on proteins. acs.orgacs.org LC-MS studies have shown that this reaction is time-dependent and produces a variety of adducts. acs.orgcapes.gov.br Initially, lysyl-levuglandin Schiff base adducts are formed rapidly and in large amounts. acs.org These can subsequently dehydrate to form more stable anhydro-Schiff base adducts. acs.orgcapes.gov.br Over time, these initial products can rearrange to form pyrrole-derived lactam and hydroxylactam adducts, which accumulate more slowly. acs.orgcapes.gov.br The use of LC-MS/MS allows for the identification of these specific modifications on proteins, such as histones, following cyclooxygenase-2 (COX-2) activity in cultured cells and tissues. nih.govacs.org

DNA Adducts: Beyond proteins, LGD2 can also form covalent adducts with DNA. Research using LC-MS/MS has identified stable adducts between levuglandins and deoxycytidine (dC) in DNA. nih.gov The reaction initially forms dihydroxypyrrolidine structures which, over time, convert to a more stable pyrrole (B145914) structure. nih.gov The ability to detect these specific LG-dC adducts provides a critical tool for assessing how COX-2 activity might lead to DNA damage. nih.gov

| Biomolecule | Adduct Type | Key Structural Feature | Reference |

|---|---|---|---|

| Protein (Lysine) | Schiff Base | Initial, rapidly formed adduct. | acs.orgcapes.gov.br |

| Protein (Lysine) | Anhydro-Schiff Base | Dehydrated form of the Schiff base. | acs.org |

| Protein (Lysine) | Lactam/Hydroxylactam | Stable, pyrrole-derived structures that accumulate over time. | acs.orgacs.orgcapes.gov.br |

| DNA (Deoxycytidine) | Dihydroxypyrrolidine | Initial adduct formed with the DNA base. | nih.gov |

| DNA (Deoxycytidine) | Pyrrole | Stable final adduct structure. | nih.gov |

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and fragile molecules such as proteins and their adducts. wpmucdn.com In this method, the analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to gentle desorption and ionization of the analyte with minimal fragmentation. wpmucdn.com This makes it highly effective for determining the molecular weight of intact proteins and identifying modifications that cause a mass shift.

While LC-MS/MS is often used for identifying the specific site of adduction after protein digestion, MALDI-TOF MS is invaluable for analyzing the intact adducted protein. nih.gov It can rapidly confirm the formation of covalent adducts by detecting the mass increase corresponding to the addition of one or more LGD2 molecules. This technique is particularly useful for characterizing protein-protein cross-links induced by the reactive nature of levuglandins. nih.gov The combination of LC-MS/MS for detailed site-specific analysis and MALDI-TOF MS for intact protein analysis provides a comprehensive approach to elucidating the structure of LGD2 adducts.

| Technique | Primary Application for LGD2 Research | Strengths | Limitations | Reference |

|---|---|---|---|---|

| LC-MS/MS | Identification of specific adduction sites on peptides and DNA nucleosides. | High sensitivity and specificity; provides structural information via fragmentation (MS/MS). | Typically requires enzymatic digestion of proteins, losing intact protein context. | nih.govacs.orgspectroscopyonline.com |

| MALDI-TOF MS | Determining the molecular weight of intact protein adducts and cross-links. | Soft ionization minimizes fragmentation; high mass range; tolerant of salts. | Lower resolution than other methods; may not identify the specific site of adduction without further techniques. | wpmucdn.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC/MS, LC-MS/MS) for Protein and DNA Adducts

Chemoproteomic Profiling for Identification of Targeted Lysine Residues

Chemoproteomics combines chemical probes and proteomics to study protein function and interactions in complex biological systems. This approach is particularly powerful for identifying the protein targets of reactive metabolites like LGD2.

Activity-based protein profiling (ABPP) is a chemoproteomic strategy that uses active site-directed chemical probes to assess the functional state of enzymes and other proteins directly in native biological systems. nih.govnih.gov A competitive ABPP approach has been developed to globally identify lysine residues targeted by LGD2. rsc.orgrsc.org

This method utilizes a specially designed chemical probe, such as 4-oxonon-8-ynal (ONAyne), which contains a γ-dicarbonyl "warhead" that mimics the reactive moiety of levuglandins and an alkyne tag for detection. rsc.orgnih.gov The probe reacts with lysine residues via the classic Paal-Knorr reaction to form pyrrole adducts. rsc.orgrsc.org In a competitive experiment, a cellular proteome is treated with LGD2, which forms adducts on its target lysine residues. Subsequent treatment with the ONAyne probe means that the probe can only label those lysine sites not already modified by LGD2. rsc.org By using quantitative mass spectrometry to compare the probe labeling in LGD2-treated versus control samples, a decrease in probe signal indicates a site of LGD2 adduction. rsc.org This powerful technique has enabled the site-specific profiling of lysine residues targeted by LGD2 and its isomer LGE2, identifying functionally important targets. rsc.orgrsc.orgblogspot.com

| Protein Target | Biological Function | Significance of Adduction | Reference |

|---|---|---|---|

| Malate (B86768) Dehydrogenase 2 (MDH2) | Enzyme in the citric acid cycle. | LG-derived adduction leads to inhibition of the enzyme. | rsc.orgrsc.orgblogspot.com |

| Histone H2B | Core component of the nucleosome, involved in chromatin structure. | Adduction shows crosstalk with epigenetic marks, potentially altering gene expression. | rsc.orgrsc.orgblogspot.com |

| Histone H4 | Core component of the nucleosome. | COX-2 dependent adduction alters histone-DNA interaction and loosens nucleosome structure. | nih.govacs.org |

Immunochemical Assays for Specific Adduct Recognition (e.g., ELISA for isoLG-protein adducts)

Immunochemical assays, which use antibodies to detect specific molecules, are a vital and widely used method for quantifying levuglandin and isolevuglandin (isoLG) adducts in biological samples. nih.gov

These ELISA-based methods have been instrumental in demonstrating elevated levels of isoLG adducts in various disease states, providing the earliest evidence for their involvement in conditions like atherosclerosis. nih.gov

| Step | Description | Reagent/Component | Reference |

|---|---|---|---|

| 1. Coating | The microplate is coated with a capture antibody specific for isoLG adducts. | D11 scFv antibody | frontiersin.orgmedrxiv.org |

| 2. Blocking | Unbound sites on the plate are blocked to prevent non-specific binding. | Bovine Serum Albumin (BSA) | frontiersin.org |

| 3. Sample Incubation | The biological sample (e.g., serum, plasma) is added to the wells, allowing isoLG-adducted proteins to bind to the capture antibody. | Patient/subject sample | frontiersin.org |

| 4. Detection | A detection antibody, often conjugated to an enzyme (like HRP), is added. This can be an antibody against the protein portion of the adduct or a general protein stain. | Enzyme-linked secondary antibody | medrxiv.org |

| 5. Substrate Addition & Readout | A chromogenic or chemiluminescent substrate is added, which reacts with the enzyme to produce a measurable signal. | TMB, etc. | nih.gov |

Future Directions and Emerging Research Avenues for Levuglandin D2

Elucidating Comprehensive Target Selectivity Profiles of Levuglandin D2 in Complex Biological Systems

A primary focus of future research is to map the complete landscape of proteins that LGD2 interacts with within the complex environment of a cell. While it is known that LGD2 rapidly forms covalent adducts with the ε-amino groups of lysyl residues in proteins, the full extent and selectivity of these modifications in a living system remain largely unknown. blogspot.comgoogle.com

Recent advancements in chemoproteomic strategies are enabling more global and site-specific profiling of these interactions. For instance, the use of chemical probes that mimic the reactive γ-dicarbonyl structure of levuglandins allows for the identification of specific lysine (B10760008) residues targeted by LGD2. blogspot.comrsc.org One such study successfully profiled targeted lysine residues of LGD2 and its isomer, LGE2, in macrophages, revealing that their adduction can inhibit enzymes like malate (B86768) dehydrogenase MDH2 and interact with epigenetic marks on histone H2B. blogspot.comnih.govrsc.org

Future investigations will likely employ more sophisticated and unbiased open-search proteomic strategies to identify a broader range of LGD2-modified proteins. blogspot.com This will be crucial for understanding how LGD2 adduction alters protein function and contributes to the cellular and organismal phenotypes observed in various diseases.

Table 1: Examples of Identified Protein Targets of Levuglandins

| Protein | Biological Function | Implication of Adduction |

| Malate Dehydrogenase 2 (MDH2) | Krebs cycle enzyme | Inhibition of enzyme activity blogspot.comnih.gov |

| Histone H2B | Chromatin structure and gene regulation | Crosstalk with epigenetic marks blogspot.comnih.govrsc.org |

| Histone H4 | Chromatin structure | Destabilization of nucleosome structure acs.orgnih.gov |

| Amyloid beta (Aβ1-42) | Peptide associated with Alzheimer's disease | Promotion of neurotoxic oligomer formation acs.orgnih.gov |

| Prostaglandin (B15479496) H Synthases (PGHSs) | Prostaglandin synthesis | Enzyme inactivation and cross-linking researchgate.net |

Investigation of Novel Enzymatic or Non-Enzymatic Pathways Modulating Levuglandin D2 Reactivity and Metabolism

Levuglandin D2 is a product of the spontaneous rearrangement of prostaglandin H2 (PGH2), an intermediate in the cyclooxygenase (COX) pathway. researchgate.netresearchgate.netjpp.krakow.pl While this non-enzymatic formation is a key source, the pathways that metabolize and detoxify LGD2 are not fully understood.

A significant discovery has been the identification of an oxidized derivative of LGD2 (ox-LGD2) in the red alga Gracilaria edulis and in mouse tissues. acs.orgnih.gov This metabolite, a levulinic acid hydroxylactone, is notably less reactive than LGD2 due to structural changes that eliminate the highly reactive γ-ketoaldehyde group. nih.gov The formation of ox-LGD2 is thought to be an efficient detoxification pathway, as it must compete with the rapid adduction of LGD2 to proteins. acs.orgnih.gov The enzymes responsible for this unique dehydrogenation and oxidation are yet to be identified and represent a critical area for future research.

Further investigation into both enzymatic and non-enzymatic mechanisms that can modulate the reactivity of LGD2 is warranted. This includes exploring the roles of cellular reductants, antioxidant systems, and other metabolic enzymes in mitigating the effects of LGD2. Understanding these pathways could reveal new therapeutic strategies for diseases associated with elevated LGD2 levels.

Development of Advanced Synthetic Strategies for Isotope-Labeled Levuglandin D2 and Metabolites for Mechanistic Studies

To meticulously trace the fate of LGD2 in biological systems and to quantify its adduction to various biomolecules, the development of advanced synthetic methods for producing isotope-labeled versions of LGD2 and its metabolites is essential.

Stable isotope labeling, using isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a powerful tool in mass spectrometry-based studies. sigmaaldrich.comsymeres.com For example, the synthesis of [¹³C₃] LGE2 has been instrumental in studying its reaction with deoxycytidine in DNA. nih.govresearchgate.net Similar strategies for LGD2 will enable precise quantification of its adducts with proteins, DNA, and other molecules.

Future synthetic efforts will likely focus on:

Regio- and stereospecific labeling: To distinguish between different metabolic fates and adduct structures.

Synthesis of labeled metabolites: Such as ox-LGD2, to study their formation and clearance.

Development of labeled standards: For accurate quantification of LGD2 and its adducts in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

These advanced synthetic tools will be indispensable for conducting detailed mechanistic studies on the role of LGD2 in cellular processes and disease pathogenesis.

Exploration of the Role of Levuglandin D2 in Specific Cellular Homeostasis and Stress Response Pathways (e.g., Redox Signaling)

The high reactivity of LGD2 suggests its involvement in various cellular stress response pathways, particularly those related to redox signaling. Oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is known to increase the formation of lipid-derived electrophiles like LGD2. jpp.krakow.pl

Future research will aim to dissect the specific role of LGD2 in modulating cellular homeostasis. This includes investigating its impact on:

Mitochondrial function: As mitochondria are a major source of ROS and a target of oxidative damage.

Redox-sensitive signaling pathways: Such as those involving Nrf2, NF-κB, and MAP kinases, which are critical for cellular defense against oxidative stress.

Protein quality control systems: Including the ubiquitin-proteasome system and autophagy, which are responsible for clearing damaged and adducted proteins.

The finding that levuglandin adducts can inhibit enzymes and interact with histones suggests a direct mechanism by which LGD2 can influence cellular metabolism and gene expression in response to stress. blogspot.comacs.org Unraveling these connections will provide a clearer picture of how LGD2 contributes to the cellular response to oxidative injury.

Comparative Studies of Levuglandin D2 with Other Lipid-Derived Electrophiles and Reactive Carbonyl Species

Levuglandin D2 belongs to a larger class of reactive carbonyl species (RCS) and lipid-derived electrophiles that are formed during lipid peroxidation. To fully appreciate the unique biological role of LGD2, it is crucial to conduct comparative studies with other well-characterized RCS.

Key comparators include:

4-hydroxynonenal (4-HNE): One of the most studied lipid peroxidation products. nih.gov Levuglandins are known to be significantly more reactive than 4-HNE in forming adducts with proteins. google.comresearchgate.net Studies have shown that LGE2 adducts to proteins orders of magnitude faster than 4-HNE. researchgate.netresearchgate.net

Malondialdehyde (MDA): Another major product of lipid peroxidation. researchgate.net Similar to 4-HNE, MDA is less reactive than levuglandins. google.comresearchgate.net

Isolevuglandins (isoLGs): Structural isomers of levuglandins that are formed via the free radical-induced isoprostane pathway. researchgate.netmdpi.com While structurally similar, the different stereochemistry of isoLGs may lead to distinct biological activities and protein targets. Distinguishing between adducts derived from LGD2 (formed via the COX pathway) and those from isoLGs is important for understanding the relative contributions of enzymatic and non-enzymatic lipid peroxidation in disease. researchgate.netnih.gov

Acrolein: A highly reactive α,β-unsaturated aldehyde. mdpi.com

Table 2: Comparison of Reactivity of Lipid-Derived Electrophiles

| Compound | Reactivity with Primary Amines (e.g., Lysine) | Primary Reaction Type |

| Levuglandin D2 | Very High | Paal-Knorr reaction to form pyrroles blogspot.comgoogle.com |

| 4-hydroxynonenal (4-HNE) | Moderate | Michael addition, Schiff base formation nih.govmdpi.com |

| Malondialdehyde (MDA) | Low | Schiff base formation, cross-linking researchgate.netmdpi.com |

| Isolevuglandins | Very High | Paal-Knorr reaction to form pyrroles researchgate.netmdpi.com |

| Acrolein | High | Michael addition mdpi.com |

By comparing the target selectivity, reaction kinetics, and downstream biological effects of LGD2 with these other electrophiles, researchers can delineate the specific contributions of LGD2 to cellular dysfunction in various pathological conditions. This comparative approach will be vital for developing targeted therapies that can selectively mitigate the detrimental effects of the most harmful lipid-derived species.

Q & A

Q. What are the primary challenges in synthesizing Levuglandin D2 (LGD2) and its oxidized derivatives?

LGD2 is highly unstable due to its β-hydroxycarbonyl structure, which promotes rapid dehydration to form anhydro-LGD2 (AnLGD2) . A concise total synthesis strategy involves a three-component coupling approach to construct the carbon backbone, followed by selective oxidation and stabilization under anhydrous conditions to minimize decomposition . Key steps include stereocontrolled epoxide ring-opening and protecting group strategies to prevent premature cyclization.

Q. How can researchers detect and quantify LGD2 in biological systems given its instability?

Due to LGD2’s propensity for covalent protein adduction, direct detection in vivo is challenging. Methodologies include:

- Trapping free LGD2 with nucleophilic probes (e.g., dansyl hydrazine) for LC-MS/MS analysis .

- Quantifying stable LGD2-protein adducts using immunoblotting or targeted proteomics .

- In vitro models (e.g., PMA-treated THP-1 cells) to study LGD2 generation from arachidonic acid via cyclooxygenase pathways .

Q. What experimental models are suitable for studying LGD2’s role in neurodegenerative diseases?

- Cellular models : Co-incubation of Aβ1-42 peptides with LGD2 to study covalent adduct formation and oligomerization linked to Alzheimer’s pathology .

- Animal models : Transgenic mice expressing human Aβ1-42, with LGD2 levels monitored in brain tissue via adduct-specific antibodies .

Advanced Research Questions

Q. How can structural contradictions in LGD2 derivatives (e.g., Δ⁶-ox-LGE2 vs. Δ⁹-LGD2) be resolved?

Contradictions arise from isomerization during synthesis or isolation. Strategies include:

- NMR-guided structural elucidation : Comparing chemical shifts of synthetic Δ⁶-ox-LGE2 and Δ⁹-LGD2 with natural isolates .

- Kinetic studies : Monitoring isomerization rates under varying pH/temperature to identify stable conformers .

- Computational modeling : Density functional theory (DFT) to predict thermodynamic stability of isomers .

Q. What methodological considerations are critical for analyzing LGD2-protein adducts in complex biological matrices?

- Sample preparation : Use of protease inhibitors and rapid freezing to prevent post-collection adduct formation .

- Analytical specificity : High-resolution mass spectrometry (HRMS) with isotopic labeling to distinguish endogenous adducts from artifacts .

- Data validation : Negative controls (e.g., knockout cell lines) to confirm adduct specificity .

Q. How can researchers address discrepancies in reported bioactivity of LGD2 isoforms (e.g., AnLGD2 vs. ox-LGD2)?

- Comparative bioassays : Test purified isoforms in parallel for pro-inflammatory or cytotoxic effects .

- Mechanistic studies : siRNA knockdown of putative receptors (e.g., RAGE) to identify isoform-specific signaling pathways .

- Meta-analysis : Cross-referencing data from independent studies to identify confounding variables (e.g., cell type, incubation time) .

Q. What strategies optimize the yield of LGD2 in enzymatic synthesis while minimizing side reactions?

- Substrate engineering : Use of deuterated arachidonic acid to slow non-enzymatic degradation .

- Reaction conditions : Low-temperature incubations (4°C) and chelating agents (e.g., EDTA) to reduce metal-catalyzed oxidation .

- Real-time monitoring : UV-Vis spectroscopy to track PGH2 conversion and adjust enzyme concentrations dynamically .

Methodological Guidance

Q. How should researchers design experiments to validate LGD2’s role in disease mechanisms?

- Hypothesis-driven workflow :

Q. What statistical approaches are recommended for analyzing conflicting data on LGD2’s stability?

- Multivariate regression : Correlate decomposition rates with environmental factors (pH, temperature) .

- Principal component analysis (PCA) : Identify outliers in spectral datasets from structural studies .

- Bayesian modeling : Quantify uncertainty in adduct quantification due to low-abundance signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.